molecular formula C16H11Cl2NO3 B2483565 N-2-(2,4-Dichlorophenoxy)ethylphthalimide CAS No. 138505-73-4

N-2-(2,4-Dichlorophenoxy)ethylphthalimide

Cat. No.: B2483565
CAS No.: 138505-73-4
M. Wt: 336.17
InChI Key: OGOXQLCUIGXYCU-UHFFFAOYSA-N
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Description

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a synthetic compound featuring a phthalimide core linked to a 2,4-dichlorophenoxyethyl group. This structure combines the aromatic rigidity of the phthalimide moiety with the bioactive 2,4-dichlorophenoxy group, commonly associated with herbicidal and anti-inflammatory properties. For instance, phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are pivotal in synthesizing polyimide monomers for high-performance polymers , suggesting that this compound may also serve as a precursor in specialized material synthesis.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenoxy)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-10-5-6-14(13(18)9-10)22-8-7-19-15(20)11-3-1-2-4-12(11)16(19)21/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOXQLCUIGXYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(2,4-Dichlorophenoxy)ethylphthalimide typically involves the reaction of 2,4-dichlorophenoxyethanol with phthalic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene or xylene. The reaction mixture is heated to a temperature of around 110-120°C for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the industrial production of this compound.

Chemical Reactions Analysis

Photochemical Reactions

Under UV irradiation (λ = 300 nm), phthalimide derivatives undergo decarboxylative additions. In aqueous acetone, electron-deficient phthalimides react with potassium carboxylates (e.g., propionate) to form radical intermediates, leading to alkylation at the phthalimide’s aromatic ring .

Mechanistic Pathway :

  • Photoinduced electron transfer generates a phthalimide radical anion.

  • Decarboxylation of the carboxylate produces an alkyl radical.

  • Radical recombination yields substituted phthalimide derivatives .

Nucleophilic Substitution Reactions

The 2,4-dichlorophenoxy group participates in hydrolysis and hydroxylation:

  • Hydrolysis : In alkaline conditions (pH > 9), the chlorine atoms at positions 2 and 4 are replaced by hydroxyl groups, forming phenolic derivatives .

  • Hydrogen peroxide-mediated oxidation : FeII/H₂O₂/UV systems degrade the compound via - OH radicals, producing intermediates such as 2,4-dichlorophenol and hydroxyacetate derivatives .

Degradation Byproducts :

IntermediateDetection Method
2,4-DichlorophenolLC-MS (m/z 163)
4-Chloro-2-hydroxyphenoxyacetic acidHPLC (retention time 8.2 min)

Stability and Reactivity

  • Thermal stability : Melting point ranges between 114–172°C .

  • pH sensitivity : Stable in acidic conditions (pH 3–6) but degrades rapidly in alkaline environments (t₁/₂ = 4.5 days at pH 9) .

  • Photolytic degradation : Half-life of 29 days under sunlight, forming 2,4-D and ethylhexyl-4-chlorophenoxyacetate .

Scientific Research Applications

Agricultural Applications

1.1 Herbicide Properties

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is structurally related to well-known herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D). Its application as a herbicide is based on its ability to mimic plant hormones (auxins), disrupting normal growth patterns in target weeds. This compound can selectively inhibit the growth of broadleaf weeds while being less harmful to grasses, making it valuable in crop management strategies .

1.2 Plant Growth Regulation

Research indicates that derivatives of phthalimide compounds can act as plant growth regulators. For instance, adenine derivatives similar to this compound have been shown to enhance rooting in various plants when applied at specific concentrations. This application is particularly beneficial for fruit trees and flowering plants, promoting faster growth and improved yield .

Medical Applications

2.1 Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have indicated that phthalimide derivatives exhibit significant activity against various bacterial strains and fungi. This makes the compound a candidate for developing new antimicrobial agents for treating infections or preserving materials .

2.2 Drug Delivery Systems

The compound's unique chemical structure allows it to be explored in drug delivery systems. Phthalimides can be conjugated with therapeutic agents to enhance their bioavailability and targeted delivery within the body. This application is particularly relevant for cancer treatments where localized drug delivery can minimize side effects .

Material Science Applications

3.1 Antimicrobial Coatings

In material science, this compound is used in formulating antimicrobial coatings for polymers such as polyvinyl chloride (PVC). The incorporation of this compound in PVC formulations helps in preventing microbial growth on surfaces, thereby extending the lifespan of products like flooring and medical devices .

3.2 Photodegradable Materials

Research has also focused on the photodegradable properties of phthalimide derivatives. These materials can break down under UV light exposure, making them suitable for environmentally friendly applications where waste reduction is a priority .

Case Studies

Study Application Findings
Demirhan & Culhaoglu (2018)Adsorption of 2,4-Dichlorophenoxyacetic AcidDemonstrated effective removal of herbicides from water using peanut shells as an adsorbent, highlighting potential environmental benefits of related compounds like this compound .
Patent EP0508777A2Plant Growth RegulationShowed enhanced rooting in fruit trees when treated with phthalimide derivatives .
Research on PVC FormulationsAntimicrobial CoatingsFound that incorporating this compound into PVC formulations significantly reduced microbial contamination .

Mechanism of Action

The mechanism of action of N-2-(2,4-Dichlorophenoxy)ethylphthalimide involves its interaction with specific molecular targets and pathways. The phthalimide group can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The dichlorophenoxyethyl moiety can enhance the compound’s binding affinity and specificity for its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Differences

The compound’s uniqueness lies in its substitution pattern:

  • Core: Phthalimide (isoindoline-1,3-dione) provides thermal stability and planar geometry, contrasting with simpler acetic acid backbones in analogs like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Functional Comparison

Compound Key Functional Groups Molecular Weight (g/mol) Primary Applications Bioactivity Notes
N-2-(2,4-Dichlorophenoxy)ethylphthalimide Phthalimide, 2,4-dichlorophenoxyethyl ~350 (estimated) Material synthesis, potential pharmaceuticals Likely enhances thermal stability; bioactivity under investigation
2,4-Dichlorophenoxyacetic acid (2,4-D) Carboxylic acid, 2,4-dichlorophenoxy 221 Herbicide, plant growth regulator Inhibits auxin signaling in plants
3-Chloro-N-phenyl-phthalimide Phthalimide, phenyl, chloro 245.66 Polyimide monomer synthesis High-purity precursor for polymers
2-(2,4-DCPO)-N-(trichloroethyl)acetamide Acetamide, thiourea, 2,4-DCPO ~450 (estimated) Anti-inflammatory agents Strong COX-2 inhibition

Notes:

  • Bioactivity: Derivatives of 2,4-dichlorophenoxyacetic acid, such as 2-(2,4-DCPO)-N-(trichloroethyl)acetamide, exhibit enhanced COX-2 inhibition compared to 2,4-D itself, suggesting that the addition of amide/thiourea groups improves target binding . This compound’s phthalimide core may similarly modulate enzyme interactions, though this requires validation.
  • Applications: While 2,4-D is widely used in agriculture , phthalimide derivatives are more common in material science . The hybrid structure of this compound could bridge these domains, offering dual utility.

Biological Activity

N-2-(2,4-Dichlorophenoxy)ethylphthalimide is a compound that has garnered attention for its biological activities, particularly in the context of plant growth regulation and potential therapeutic applications. This article delves into the compound's biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound is characterized by its phthalimide structure, which is modified with a 2,4-dichlorophenoxyethyl group. This modification is significant as it influences the compound's interaction with biological systems.

Biological Activities

1. Plant Growth Regulation

The compound exhibits cytokinin-like activity , which is crucial for promoting cell division and growth in plants. Cytokinins are known to influence various physiological processes such as:

  • Cell division and differentiation
  • Bud formation and lateral shoot growth
  • Root development

Studies have shown that compounds similar to this compound can enhance plant growth parameters significantly. For instance, adenine derivatives have been reported to stimulate seed germination and promote flowering in various plant species .

2. Toxicological Effects

Research indicates that while this compound has beneficial effects on plants, it may also pose risks to mammalian systems. In particular:

  • Liver Toxicity : Exposure to related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) has been associated with increased liver enzyme activities (e.g., lactate dehydrogenase), suggesting potential hepatotoxicity .
  • Oxidative Stress : The compound may induce oxidative stress in mammalian cells, leading to cellular damage and dysfunction .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

StudyFindings
Investigated the impact of 2,4-D on liver enzyme activities in mice; significant increases in LDH activity were observed.
Evaluated the cytokinin activity of new derivatives; demonstrated enhanced plant growth responses.
Explored anti-inflammatory properties of phthalimido alkyl acids; suggested potential therapeutic applications.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to mimic natural plant hormones. The compound likely interacts with specific receptors or enzymes involved in plant signaling pathways, thereby modulating growth responses.

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